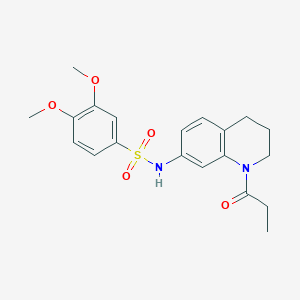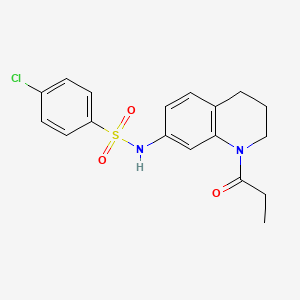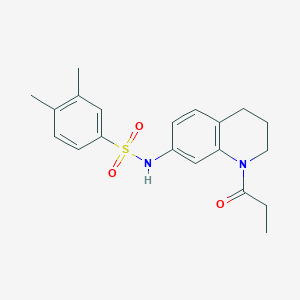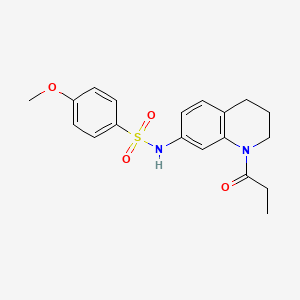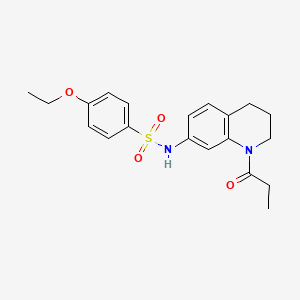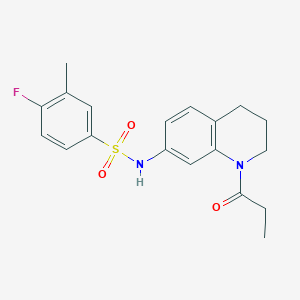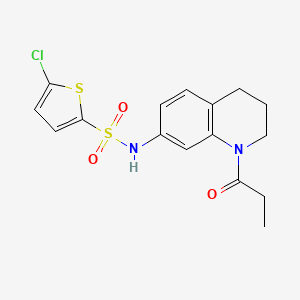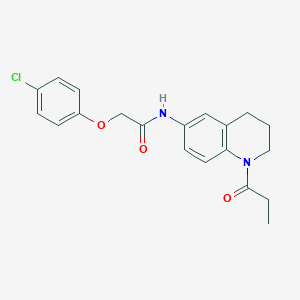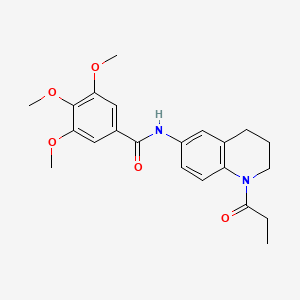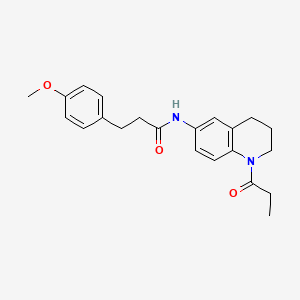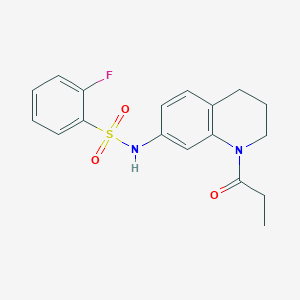
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, also known as FPTQ, is an important organic compound used in a variety of scientific and medical research applications. FPTQ is a relatively new compound that has been synthesized in the last few decades and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and biochemistry. It has been used in drug design and development as a potential drug target to treat diseases such as cancer, Alzheimer’s, and Parkinson’s. In chemical synthesis, it has been used as a catalyst in the synthesis of other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
作用機序
The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is still not fully understood. However, it is thought to interact with proteins and enzymes in the body to produce its biochemical and physiological effects. It is believed to act as an inhibitor of certain enzymes, which can affect the activity of proteins involved in biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can affect the activity of proteins involved in biochemical processes. It has also been found to have anti-inflammatory properties and to be able to reduce the production of certain hormones. In addition, this compound has been found to reduce the production of certain neurotransmitters, which can affect the body’s ability to regulate mood and behavior.
実験室実験の利点と制限
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively new compound and there is still much to learn about its biochemical and physiological effects.
将来の方向性
Given the wide range of potential applications for 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, there are many potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of this compound and to develop more specific drugs that target certain proteins and enzymes. Additionally, further research could be done to develop more efficient methods of synthesizing this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as the treatment of various diseases.
合成法
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is synthesized in two steps. First, a compound known as N-ethyl-2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonamide (ETQ) is synthesized through a reaction between ethylbenzene and 2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. The second step involves reacting the ETQ with propanoyl chloride in the presence of a base, such as sodium hydroxide, to produce this compound.
特性
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGVYCTEGSKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

